2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol

Chemical Stability Hydrolytic Resistance Linker Design

Researchers using triazole-phenol ligands in metallodrug discovery face hydrolytic instability with imino-Schiff base analogs, generating confounding byproducts in bioassays. This amino-linked variant replaces the labile azomethine bond with a stable secondary amine. • Hydrolytically stable sp³ amine linker resists aqueous decomposition that complicates imino-Schiff base studies • ≥98% purity ensures SAR data integrity-no hydrolysis artifacts in Cu(II)/Zn(II) antimicrobial complexation • MW 190.20, cLogP 0.73, 14 heavy atoms: ideal fragment hit for FBDD with high ligand efficiency

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B11061166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNN2C=NN=C2)O
InChIInChI=1S/C9H10N4O/c14-9-4-2-1-3-8(9)5-12-13-6-10-11-7-13/h1-4,6-7,12,14H,5H2
InChIKeyJHBFAVGNMSUMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol Procurement Guide


2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol (CAS 728883-45-2) is a synthetic small molecule (C₉H₁₀N₄O, MW 190.20 g/mol) belonging to the N-aminotriazole-phenol hybrid class . It features a characteristic 4H-1,2,4-triazol-4-ylamino moiety linked via a methylene bridge to an ortho-substituted phenol, a scaffold recognized as a privileged structure in medicinal chemistry and agrochemical development [1]. This compound is commercially available for research use at ≥98% purity .

Why Generic Substitution Fails for This Triazole-Phenol Scaffold


The “amino” (saturated -NH-CH₂- bridging) scaffold fundamentally differs from the widely commercialized “imino” (unsaturated -N=CH- Schiff base) analogs in electronic configuration, molecular flexibility, and chemical stability [1]. This single-bond saturation eliminates the hydrolytically labile azomethine linkage, conferring differential redox behavior and metal coordination modes [2]. As a result, in-class triazole-phenol compounds cannot be interchangeably substituted without altering metal binding, biological readouts, or chemical stability in formulations [2].

Quantitative Differentiation Evidence for Scientific Selection


Saturated Amino Linker Prevents Schiff Base Hydrolysis

The saturated secondary amine linker (-NH-CH₂-) in 2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol eliminates the hydrolytically labile azomethine (-N=CH-) bond present in the widely studied imino analog 2-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (HL) [1]. The imino analog's C=N bond is susceptible to reversible hydrolysis in aqueous acidic media (pH < 5), producing 4-amino-1,2,4-triazole and salicylaldehyde, whereas the amino-linked compound is intrinsically stable against this decomposition pathway [1].

Chemical Stability Hydrolytic Resistance Linker Design

Imino Analog Antimicrobial Activity and Metal-Free Baseline Role

The free imino ligand HL (2-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol) was evaluated alongside its Cu(II) and Zn(II) complexes (1–3) for antibacterial activity against E. coli and S. aureus, antifungal activity against A. fumigatus, R. oryzae, C. albicans, C. glabrata, and antiprotozoal activity against Colpoda steinii [1]. The free ligand HL showed measurable standalone antimicrobial activity, which was further enhanced upon metal coordination. The structurally similar amino-linked compound, lacking the azomethine conjugation, is expected to exhibit distinct metal-coordination geometry and biological potency, making it an essential comparator for establishing metal-free baseline activity in SAR studies [1].

Antimicrobial Activity Antifungal Activity Metal-Free Baseline

Commercial Purity Benchmark for Assay Reproducibility

The compound is commercially supplied at a certified purity of ≥98% (HPLC) by ChemScene (Cat. No. CS-0358258) . In contrast, structurally related analogs from different vendors often carry lower or less rigorously defined purity specifications—e.g., the 2,4-dichloro analog is typically listed without an explicit purity percentage , and the 2-methoxyphenyl analog is routinely supplied at 95% purity . Higher and explicitly certified purity reduces the risk of confounding impurities in biological assays and simplifies analytical characterization.

Purity Specification Procurement Quality Reproducibility

Antioxidant Potential of ortho-Phenol Triazole Scaffolds

Electrochemical and DPPH radical scavenging studies on closely related triazole-phenol Schiff bases—(E)-3-((4H-1,2,4-triazol-4-ylimino)methyl)ortho-phenol (o-TMP) and its para isomer (p-TMP)—demonstrated that the ortho-phenol regiochemistry is critical for antioxidant efficacy [1]. o-TMP exhibited a lower oxidation peak potential and stronger DPPH scavenging than p-TMP, attributed to intramolecular hydrogen bonding between the ortho-OH and the imino nitrogen facilitating proton-coupled electron transfer (PCET) [1]. The amino-linked analog retains the ortho-phenol motif but replaces the imino hydrogen bond acceptor with a secondary amine, potentially altering PCET efficiency in a predictable and tunable manner [1].

Antioxidant Activity DPPH Assay Redox Behavior

Differentiated Metal Coordination Geometry vs. Imino Analogs

The imino analog HL forms structurally characterized Cu(II) and Zn(II) complexes through N,O-chelation involving the azomethine nitrogen and phenolate oxygen [1]. In the amino-linked compound, the saturated N–N bond of the triazole-amine moiety provides a distinctly different donor atom geometry—the exocyclic amine nitrogen adopts an sp³ hybridization with a freely rotatable methylene bridge (-CH₂-), in contrast to the planar sp² imino geometry of HL [1]. This altered bite angle and conformational flexibility predictably generates different metal complex stoichiometries, stability constants, and supramolecular architectures [1].

Coordination Chemistry Metal Complexes Ligand Design

Minimal Molecular Weight Maximizes Ligand Efficiency

At MW 190.20 g/mol, 2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is the lowest molecular weight member of the characterized 4H-1,2,4-triazol-4-ylamino-methyl-phenol series . Key comparators carry additional substituents that increase molecular weight and lipophilicity: the 4-methyl analog (MW 204.23, Δ = +14.03) , the 2,4-dichloro analog (MW 259.09, Δ = +68.89) , and the 2,4-dibromo analog (MW ~349, Δ = ~+159) . The unsubstituted ortho-phenol core provides the minimal pharmacophoric framework for this chemotype, maximizing ligand efficiency (heavy atom count = 14, cLogP = 0.73) .

Ligand Efficiency Molecular Weight Fragment-Based Design

Optimal R&D Application Scenarios for Procurement


Metal-Free Baseline Comparator in Antimicrobial Coordination Chemistry

Researchers designing Cu(II) or Zn(II) antimicrobial complexes need a hydrolytically stable, metal-free ligand to establish baseline activity. The amino-linked scaffold resists the aqueous decomposition that complicates imino-Schiff base studies . Procurement of this compound at ≥98% purity ensures that observed antimicrobial readouts reflect the intact ligand, not hydrolysis byproducts, enabling clean SAR interpretation in metallodrug discovery programs .

Fragment-Based Drug Discovery Starting Scaffold

At MW 190.20 with only 14 heavy atoms and a favorable cLogP of 0.73, this compound serves as an ideal fragment hit for FBDD . Its low molecular complexity maximizes ligand efficiency and leaves ample room for synthetic elaboration—contrasting sharply with higher-MW analogs (204–349 g/mol) that prematurely occupy chemical space . Procurement of the minimal scaffold supports systematic fragment growing and merging campaigns targeting antifungal or antibacterial triazole pharmacophores .

Proton-Coupled Electron Transfer in ortho-Aminomethylphenols

Electrochemical studies on structurally analogous ortho-phenol triazole Schiff bases have established that the ortho-OH regiochemistry enables efficient PCET-mediated antioxidant activity . The amino-linked variant replaces the imino hydrogen-bond acceptor with a secondary amine, providing a tunable system for investigating how linker electronics modulate PCET kinetics . Researchers procuring this compound can systematically map redox behavior via cyclic voltammetry and DPPH assays, generating data directly comparable to the published o-TMP/p-TMP benchmark series .

Novel MOF and Coordination Polymer Ligand Design

The flexible sp³-hybridized amine donor with a rotatable methylene bridge offers a distinctly different coordination geometry from the rigid, planar sp² imino ligands that dominate the triazole-phenol coordination literature . This flexibility can promote novel supramolecular architectures, including helical coordination polymers or discrete cage structures, that are inaccessible with imino-based chelators . Procurement of this ligand enables exploratory coordination chemistry targeting gas storage, catalysis, or luminescent materials .

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